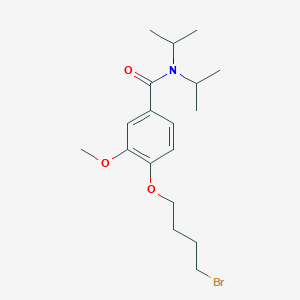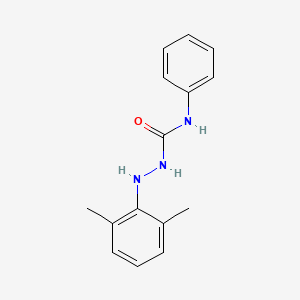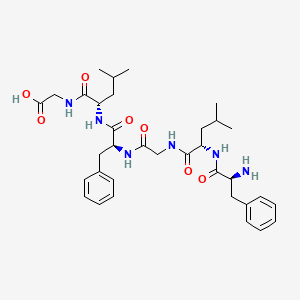![molecular formula C8H16N2 B12566088 8-Methyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 192800-00-3](/img/structure/B12566088.png)
8-Methyloctahydropyrrolo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyloctahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused bicyclic system, makes it an interesting subject for synthetic and pharmacological research.
Métodos De Preparación
The synthesis of 8-Methyloctahydropyrrolo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate amines with aldehydes or ketones, followed by cyclization reactions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions can lead to the formation of the desired pyrrolo[1,2-a]pyrimidine scaffold . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
8-Methyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
8-Methyloctahydropyrrolo[1,2-a]pyrimidine has found applications in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 8-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens, thereby exhibiting antimicrobial effects . In cancer research, it can interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
8-Methyloctahydropyrrolo[1,2-a]pyrimidine can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines . These compounds share a similar fused bicyclic structure but differ in their specific ring systems and substituents. The uniqueness of this compound lies in its specific biological activities and synthetic accessibility .
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their wide range of biological activities and applications in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: Used in optical applications and known for their tunable photophysical properties.
Propiedades
Número CAS |
192800-00-3 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
8-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H16N2/c1-7-3-6-10-5-2-4-9-8(7)10/h7-9H,2-6H2,1H3 |
Clave InChI |
DEMFXQGFLBWXLD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN2C1NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





acetyl fluoride](/img/structure/B12566023.png)
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)



![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)

![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)

![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
